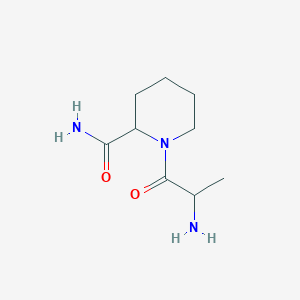

1-(2-Aminopropanoyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(2-aminopropanoyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-6(10)9(14)12-5-3-2-4-7(12)8(11)13/h6-7H,2-5,10H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVKFFTUHIETLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Piperidine-2-carboxylic Acid Precursors

A foundational step is the synthesis of piperidine-2-carboxylic acid, which can be prepared via catalytic hydrogenation of 2-pyridinecarboxylic acid (niacin) under specific conditions:

| Parameter | Details |

|---|---|

| Catalyst | Palladium on carbon (5% Pd) |

| Solvent | Water |

| Temperature | 80–100 °C |

| Pressure | 3–5 MPa hydrogen pressure |

| Reaction time | 3–6 hours |

| Yield (molar) | 85.26% (for 2-piperidinecarboxylic acid) |

| Purity | 98–102% (by melting point and chromatographic analysis) |

The reaction involves hydrogenation in an autoclave with nitrogen purging to remove oxygen, followed by filtration to remove catalyst and vacuum distillation to remove moisture. Methyl alcohol is added to precipitate the piperidinecarboxylic acid product, which is then isolated by centrifugation and drying.

Introduction of the 2-Aminopropanoyl Group

The 2-aminopropanoyl moiety is typically introduced via amide bond formation between the amino group of 2-aminopropanoic acid (alanine) or its derivatives and the piperidine nitrogen. This coupling is often facilitated by carbodiimide-based reagents or other peptide coupling agents in an organic solvent such as dichloromethane or dimethylformamide.

A representative synthetic step involves:

- Activation of the carboxyl group of 2-aminopropanoic acid using coupling reagents (e.g., EDC, HBTU).

- Reaction with the piperidine nitrogen under base catalysis (e.g., triethylamine or diisopropylethylamine).

- Purification by extraction and chromatographic methods.

An example from related piperidine carboxamide synthesis shows that the reaction is conducted at low temperature (0 °C) initially, then stirred at room temperature for extended periods (12 hours or more) to ensure complete coupling.

Formation of Piperidine-2-carboxamide

The carboxamide group at the 2-position of the piperidine ring is introduced by converting the carboxylic acid group into an amide. This can be achieved by:

- Activation of the carboxylic acid (e.g., via acid chlorides or coupling reagents).

- Reaction with ammonia or an amine source.

- Use of solid-phase synthesis techniques for combinatorial libraries involving piperazine-2-carboxamide derivatives, which can be adapted for piperidine analogs.

Solid-phase synthesis methods utilize resin-bound intermediates and protecting groups such as Alloc (allyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) for selective deprotection and coupling steps. These methods allow high-throughput synthesis of diverse analogs with high purity and yield.

Representative Data Table: Key Reaction Conditions and Yields

Research Findings and Optimization

- The hydrogenation step is critical for obtaining high purity piperidine-2-carboxylic acid, which directly impacts downstream coupling efficiency. Maintaining oxygen-free conditions and controlled pressure/temperature is essential.

- Amide coupling efficiency depends on the choice of coupling reagent and base; carbodiimide reagents with additives like HOBt or HOAt improve yields and reduce racemization.

- Solid-phase synthesis approaches allow rapid generation of analog libraries, facilitating lead discovery with optimized pharmacokinetic profiles. Protecting group strategies (Alloc, Fmoc) enable selective functionalization and high-throughput purification.

Chemical Reactions Analysis

Primary Reaction Pathways

The compound undergoes characteristic reactions at its amide, piperidine, and aminopropanoyl groups:

Amide Bond Reactions

-

Hydrolysis : Acidic or basic conditions cleave the carboxamide bond. For example, under acidic hydrolysis, the amide bond breaks to yield piperidine-2-carboxylic acid and 2-aminopropanamide derivatives.

-

Acylation/Deacetylation : The amide group reacts with acylating agents (e.g., acetyl chloride) to form acetylated derivatives, which can be reversed under mild basic conditions .

Piperidine Ring Modifications

-

Oxidation : The piperidine ring undergoes oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), yielding N-oxide derivatives or ketones, depending on conditions.

-

Substitution : Nucleophilic substitution occurs at the piperidine nitrogen. For instance, alkylation with methyl iodide forms quaternary ammonium salts .

Aminopropanoyl Group Reactivity

-

Condensation Reactions : The primary amine reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under mild conditions .

-

Peptide Coupling : The amine participates in peptide bond formation with carboxylic acids using coupling agents like EDC or DCC .

Reaction Conditions and Products

Catalytic and Enzymatic Interactions

-

Enzymatic Hydrolysis : Liver microsomes (e.g., mouse models) metabolize the compound via cytochrome P450 enzymes, producing deaminated derivatives .

-

Autocatalysis : In DMSO, the compound participates in oscillatory catalytic systems, acting as a base to deprotect Fmoc groups in feedback-driven reactions .

Comparative Reactivity with Analogues

Research Findings

-

Stereochemical Influence : The (R)-enantiomer of related piperidine carboxamides exhibits 10-fold higher activity in biological assays compared to racemic mixtures .

-

Efflux Transporter Interactions : Modifications at the aminopropanoyl group reduce P-glycoprotein recognition, improving blood-brain barrier penetration in preclinical models .

-

pH-Dependent Stability : The compound shows optimal stability at pH 6–8, degrading rapidly under strongly acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry

1-(2-Aminopropanoyl)piperidine-2-carboxamide has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural characteristics allow it to interact with various biological targets.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation significantly, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research has demonstrated that derivatives of this compound can protect neuronal cells from apoptosis in vitro, indicating potential applications in treating neurodegenerative diseases.

Biochemical Research

In biochemical studies, this compound is utilized to understand enzyme interactions and metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance:

- Cytochrome P450 Interaction : Preliminary studies suggest that this compound may modulate the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism.

Cellular Effects

Research indicates that this compound can influence cellular processes such as:

- Modulation of signaling pathways (e.g., MAPK/ERK pathway)

- Changes in gene expression profiles related to stress responses and apoptosis

Material Science

Beyond biological applications, this compound is being explored for its utility in material science.

Polymer Development

Due to its unique chemical structure, this compound can serve as a building block for creating novel polymers with specific properties:

- Conductive Polymers : Research is ongoing into the synthesis of conductive materials that incorporate this compound, potentially leading to advancements in electronic devices.

Mechanism of Action

The mechanism of action of 1-(2-Aminopropanoyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in metabolic pathways or receptors on cell surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-2-carboxamide vs. Pyrrolidine-2-carboxamide

- Reactivity : In Pd-catalyzed C(3)–H arylation reactions, piperidine-2-carboxamide derivatives (e.g., 1-(trifluoroacetyl)piperidine-2-carboxamide) exhibit good to excellent yields (up to 90%), whereas pyrrolidine analogues show significantly lower reactivity (28% yield) due to unfavorable steric and electronic effects .

- Biological Implications : The piperidine scaffold’s conformational flexibility may enhance receptor binding compared to pyrrolidine derivatives, which are less explored in pharmacological studies .

Positional Isomers: Piperidine-2-carboxamide vs. Piperidine-4-carboxamide

- 1-(2-aminophenyl)piperidine-4-carboxamide (CAS: 954587-51-0): Aromatic substituents may enhance π-π stacking interactions with target proteins .

- Impact : The 2-carboxamide position in the target compound allows for better alignment with catalytic pockets in enzymes (e.g., HIV-1 protease), as evidenced by molecular docking studies .

Functional Group Modifications

a) Aminopropanoyl vs. Lipophilic Substituents

- Comparison: PNU-69176E: A piperidine-2-carboxamide derivative with an undecyl tail and α-D-galactopyranoside exhibits high lipophilicity (cLogP ~5.2), favoring membrane penetration but limiting oral bioavailability . Bupivacaine Hydrochloride: A local anesthetic with a butyl-N-(2,6-dimethylphenyl) group on piperidine-2-carboxamide highlights how lipophilic substituents enhance tissue binding .

b) Sulfonyl and Heterocyclic Additions

Key Research Findings

- Synthetic Advantages : Piperidine-2-carboxamides outperform pyrrolidine analogues in Pd-catalyzed C–H functionalization due to favorable PdII/PdIV catalytic cycles .

- Pharmacokinetics: Polar substituents (e.g., aminopropanoyl) improve aqueous solubility but may require prodrug strategies for CNS targeting .

- Biological Selectivity : Heterocyclic modifications (e.g., thiazolyl, benzoxazolyl) enhance receptor selectivity, as seen in kinase and protease inhibition studies .

Biological Activity

1-(2-Aminopropanoyl)piperidine-2-carboxamide, identified by the CAS number 1509910-56-8, is a compound featuring a piperidine ring with an aminopropanoyl group and a carboxamide group. This structure positions it as a significant candidate in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical formula for this compound is . The compound's unique structure allows it to interact with various biological targets, making it a focus of ongoing research.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1509910-56-8 |

| Molecular Formula | C9H17N3O2 |

| Molecular Weight | 185.25 g/mol |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit enzymes involved in various metabolic pathways, which can lead to significant biological effects such as apoptosis in cancer cells.

Anticancer Properties

Studies have shown that derivatives of piperidine compounds, including this compound, exhibit promising anticancer activity. For example, in vitro evaluations have demonstrated its potential to induce apoptosis in human liver cancer cell lines such as HepG2. The compound's effectiveness is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Case Study: Anticancer Activity

In a comparative study involving various piperidine derivatives, one derivative exhibited an IC50 value of 11.3 μM against HepG2 cells and 4.5 μM against K562 cells, highlighting the compound's potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of pathogenic bacteria and fungi. This aspect is particularly relevant given the increasing concern over antibiotic resistance.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer (HepG2) | 11.3 |

| Piperidine derivative X | Anticancer (HepG2) | 15.0 |

| Piperidine derivative Y | Antimicrobial | Not specified |

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of more complex therapeutic agents. Its structural features allow for modifications that can enhance biological activity or reduce toxicity.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound, particularly in developing multitarget drugs for cancer treatment. The ability to inhibit multiple kinases involved in cancer proliferation presents a promising avenue for drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the molecular identity and purity of 1-(2-Aminopropanoyl)piperidine-2-carboxamide in synthetic batches?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) with UV detection to assess purity. Cross-validate with mass spectrometry (MS) for molecular weight confirmation. Reference PubChem-derived spectroscopic data (e.g., SMILES strings and InChI keys) for preliminary validation .

- Data Source : NIST Standard Reference Database 69 provides validated spectral libraries for cross-comparison .

Q. How can researchers design initial solubility and stability assays for this compound under physiological conditions?

- Methodology :

Prepare buffered solutions (pH 1.2–7.4) to simulate gastrointestinal and systemic environments.

Use dynamic light scattering (DLS) to monitor aggregation, and UV-Vis spectroscopy to track degradation over 24–72 hours.

Include controls with known stable analogs (e.g., piperidine-2-carboxamide derivatives) for comparative analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Follow OSHA Hazard Communication Standard (HCS) for labeling and storage.

- Use fume hoods for synthesis/purification steps and personal protective equipment (PPE) including nitrile gloves and lab coats.

- Reference Safety Data Sheets (SDS) for piperidine derivatives, which highlight risks of dermal irritation and respiratory sensitization .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?

- Methodology :

- Employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading).

- Use membrane separation technologies (e.g., nanofiltration) for efficient purification, as applied to structurally similar piperidine carboxamides .

- Monitor reaction progress via in-line Fourier-transform infrared (FTIR) spectroscopy to identify intermediate species .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Approach :

Re-evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS in rodent plasma.

Conduct transporter inhibition assays (e.g., P-glycoprotein) to assess blood-brain barrier penetration.

Compare cytotoxicity profiles across cell lines (e.g., HepG2 vs. primary hepatocytes) to identify model-specific artifacts .

Q. How can computational models predict the binding affinity of this compound to neurological targets?

- Methodology :

- Perform molecular docking studies using AutoDock Vina or Schrödinger Suite against targets like NMDA receptors or monoamine oxidases.

- Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics.

- Cross-reference with PubChem’s computed molecular descriptors (e.g., polar surface area, logP) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.